molecular formula C19H26N2O2 B1242471 Herquline B

Herquline B

Cat. No.: B1242471
M. Wt: 314.4 g/mol
InChI Key: IKEHAWAEPHQJSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Herquline B is an alkaloid comprising of a piperazine and cyclohexenone ring systems. Isolated from Penicillium herquei, it exhibits inhibitory activity against platelet aggregation. It has a role as a platelet aggregation inhibitor and a Penicillium metabolite. It is an alkaloid and a cyclic ketone.

Scientific Research Applications

Platelet Aggregation Inhibition

Herquline B has been identified as a platelet aggregation inhibitor. This compound, derived from Penicillium herquei, exhibits significant inhibition of platelet aggregation induced by ADP (adenosine diphosphate) and platelet-activating factor (Enomoto et al., 1996). Another study also confirms these properties, emphasizing the potential of this compound in anti-platelet applications (Enomoto et al., 1996).

Synthetic Approaches

Several studies have focused on the total synthesis of this compound. The approaches involve various synthetic strategies, including the use of tyrosine-derived precursors and consecutive reductions to replicate the herquline class of natural products (Zhu, McAtee, & Schindler, 2019); (He, Stratton, & Baran, 2018); (Cox, Kimishima, & Wood, 2019). These syntheses are crucial for facilitating further study and potential pharmaceutical applications of this compound.

Biological Activity and Pathway Analysis

Understanding the biosynthesis of this compound is essential for its application in scientific research. A study delves into the biosynthetic pathway of this compound, revealing insights into the enzymatic processes involved and potential biomimetic strategies for organic synthesis (Yu et al., 2016).

Properties

Molecular Formula

C19H26N2O2

Molecular Weight

314.4 g/mol

IUPAC Name

15-methyl-15,17-diazatetracyclo[12.2.2.13,7.18,12]icosa-3(20),12(19)-diene-6,9-dione

InChI

InChI=1S/C19H26N2O2/c1-21-11-14-6-12-2-4-18(22)16(8-12)17-9-13(3-5-19(17)23)7-15(21)10-20-14/h8-9,14-17,20H,2-7,10-11H2,1H3

InChI Key

IKEHAWAEPHQJSM-UHFFFAOYSA-N

Canonical SMILES

CN1CC2CC3=CC(C4C=C(CCC4=O)CC1CN2)C(=O)CC3

Synonyms

herquline B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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